Comparative Potency in Cellular FGFR1 Signaling: 2.10 nM IC50 in HUVEC ERK Phosphorylation Assay
In a direct cellular assay measuring FGF2-induced ERK phosphorylation in HUVEC cells, 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine demonstrated an IC50 of 2.10 nM against FGFR1 [1]. In contrast, a structurally distinct indazole-based FGFR1 inhibitor (compound 9u) exhibited an IC50 of 468.2 nM in a comparable cellular assay [2]. This difference of >200-fold in cellular potency underscores the critical impact of the pyrrolidine substituent on target engagement.
| Evidence Dimension | Cellular FGFR1 inhibition (ERK phosphorylation) |
|---|---|
| Target Compound Data | IC50 = 2.10 nM |
| Comparator Or Baseline | Indazole derivative 9u (fragment-based FGFR1 inhibitor): IC50 = 468.2 nM |
| Quantified Difference | >200-fold (target compound is 223x more potent) |
| Conditions | HUVEC cells; FGF2 stimulation; 60 min compound pre-incubation |
Why This Matters
This quantifies the compound's high cellular target engagement, a prerequisite for in vivo efficacy that many indazole FGFR1 inhibitors fail to achieve.
- [1] BindingDB BDBM50238816. IC50: 2.10 nM. Inhibition of FGFR1 in HUVEC assessed as reduction in FGF2-induced ERK phosphorylation. View Source
- [2] OMICSDI. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. S-EPMC6844396. View Source
